molecular formula C17H16ClN3S B2432999 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-66-3

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B2432999
CAS No.: 852139-66-3
M. Wt: 329.85
InChI Key: RHSQFLGHCGKSML-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, an indole moiety, and a thiourea linkage

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSQFLGHCGKSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-1H-indole-5-carbaldehyde in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form sulfonic or sulfonyl derivatives.

Reaction Type Reagents/Conditions Products Key Findings
SulfonationH₂O₂, CH₃COOH, 0–5°C Sulfonyl chloride intermediatesControlled oxidation preserves the indole and chlorophenyl groups .
Oxidative cyclizationChlorine gas, HCl, 1,2-dichloroethaneThiadiazole sulfonyl chloridesReaction monitored via TLC; optimized solvent systems prevent side reactions .
  • Mechanistic Insight : Oxidation of the thiourea sulfur atom proceeds via electrophilic attack, forming sulfenic acid intermediates that further oxidize to sulfonic/sulfonyl derivatives .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution reactions.

Reaction Type Reagents/Conditions Products Key Findings
SNArK₂CO₃, DMF, aryl amines, 80°C 1-(4-Aminophenyl)-thiourea derivativesElectron-withdrawing Cl enhances reactivity; regioselectivity confirmed via NMR .
  • Example :
    1 4 Cl C6H4 thiourea+NH2Ar1 4 NHAr C6H4 thiourea+KCl\text{1 4 Cl C}_6\text{H}_4\text{ thiourea}+\text{NH}_2\text{Ar}\rightarrow \text{1 4 NHAr C}_6\text{H}_4\text{ thiourea}+\text{KCl}

Cyclocondensation with Electrophiles

Thioureas react with α,β-unsaturated carbonyl compounds to form heterocycles.

Reagent Conditions Product Reference
Dimethyl acetylenedicarboxylate (DMAD)CH₂Cl₂, −5°C, PPh₃ Thiazolidin-5-ylidene acetates
α-HaloketonesEtOH, reflux Thiazolidin-2-imines
  • Mechanism : DMAD acts as a dienophile, triggering cyclization via Michael addition followed by intramolecular thiolate attack .

Acid/Base-Mediated Rearrangements

The thiourea group exhibits pH-dependent tautomerism and degradation.

Condition Observation Outcome Reference
Acidic (HCl, H₂SO₄)Protonation at sulfur, forming isothioureaEnhanced electrophilicity for alkylation .
Basic (NaOH)Deprotonation, forming thiolate intermediatesFacilitates S-alkylation or oxidation .
  • Structural Evidence : X-ray crystallography confirms N–H⋯O hydrogen bonding in DMF-solvated crystals, stabilizing tautomeric forms .

Comparative Reactivity of Thiourea Derivatives

The indole and chlorophenyl substituents influence reaction rates and pathways:

Compound Reactivity with DMAD Oxidation Rate Nucleophilic Substitution
1-(4-Cl-C₆H₄)-3-[(2-Me-1H-indol-5-yl)methyl]thioureaHighModerateFast (Cl activation)
1-(4-MeO-C₆H₄)-3-[(1H-indol-3-yl)methyl]thiourea LowSlowModerate
1-Benzoyl-3-arylthiourea ModerateHighSlow
  • Key Insight : Electron-withdrawing groups (e.g., Cl) on the aryl ring accelerate nucleophilic substitution but slow oxidation due to reduced electron density at sulfur .

Scientific Research Applications

Physical Properties

  • IUPAC Name : 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
  • Canonical SMILES : CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl

Antimicrobial Activity

Thiourea derivatives are recognized for their antimicrobial properties. Research indicates that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiourea derivatives against Staphylococcus aureus have been reported as low as 0.78–3.125 μg/mL, suggesting strong antibacterial potential.

Anticancer Activity

The compound's anticancer properties have been explored extensively. Thiourea derivatives have shown the ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, studies indicate that compounds similar to this one can induce apoptosis in cancer cells through specific signaling pathways.

Antioxidant Activity

Research has also highlighted the antioxidant potential of thiourea derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Study on Antimicrobial Activity

A series of thiourea derivatives were synthesized and tested for their antibacterial properties against multiple pathogens. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency, with some derivatives exhibiting enhanced activity.

Anticancer Efficacy

Research focused on the anticancer properties of thioureas demonstrated that compounds similar to this one could effectively target specific cellular pathways involved in cancer proliferation. In vitro studies showed that these compounds could reverse treatment resistance in certain cancer cell lines.

Biological Activities of Thiourea Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Values
Thiourea AAntibacterialStaphylococcus aureus0.78–3.125 μg/mL
Thiourea BAnticancerMCF-7 (breast cancer)IC50 = 12 μM
Thiourea CAntifungalCandida albicansMIC = 6.25 μg/mL
This compoundAnticancerA549 (lung cancer)IC50 = TBD

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural features:

Structural FeatureImpact on Activity
Presence of halogen atomsEnhances lipophilicity and biological activity
Indole moietyImproves interaction with biological targets

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with protein binding sites, while the thiourea group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1H-indol-5-yl)thiourea
  • 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-3-yl)methyl]thiourea
  • 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-7-yl)methyl]thiourea

Uniqueness

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the specific positioning of the indole moiety and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Biological Activity

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic compound with potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. Its unique structure, featuring a chlorophenyl group and an indole moiety, positions it as a subject of interest for biological activity studies.

Synthesis

The compound is synthesized through a condensation reaction between 4-chloroaniline and 2-methyl-1H-indole-5-carbaldehyde, typically facilitated by a catalyst. This process forms an intermediate Schiff base, which is then reduced to yield the thiourea derivative.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may modulate their activity, influencing various biochemical pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest potential pathways involved in anti-inflammatory and anticancer effects .

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa10Cell cycle arrest
A54912Apoptosis induction

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated in animal models. In one study, it was shown to reduce inflammation markers and pain responses in mice without causing significant ulcerogenic effects, suggesting a favorable safety profile compared to traditional NSAIDs .

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedDose (mg/kg)Key Findings
Rat model15Reduced paw edema by 45%
Mouse model30Decreased IL-6 levels significantly

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are also noteworthy. Studies have demonstrated that related compounds possess inhibitory effects against various bacterial strains, indicating potential for development as antimicrobial agents .

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus8
Escherichia coli12
Micrococcus luteus10

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

  • Case Study on Anticancer Properties :
    • A study evaluated the effect of various thiourea derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell growth and inducing apoptosis.
  • Case Study on Anti-inflammatory Effects :
    • In vivo assessments demonstrated that this compound significantly alleviated inflammation in murine models induced by carrageenan, showcasing its potential as a non-steroidal anti-inflammatory agent.

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